![molecular formula C18H23N2O3P B14185951 N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-17-2](/img/structure/B14185951.png)
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carbamoyl group attached to a phosphinic amide, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphinic acids.
Reduction: Phosphine derivatives.
Substitution: Various carbamoyl-substituted phosphinic amides.
科学研究应用
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phosphinic amide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide .
- (3S)-N-{3-[(3-ethoxypropyl)carbamoyl]phenyl}-1-propanoylpiperidine-3-carboxamide .
Uniqueness
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide stands out due to its unique combination of a carbamoyl group and a phosphinic amide. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
922712-17-2 |
|---|---|
分子式 |
C18H23N2O3P |
分子量 |
346.4 g/mol |
IUPAC 名称 |
1-diphenylphosphoryl-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C18H23N2O3P/c1-2-23-15-9-14-19-18(21)20-24(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H2,19,20,21,22) |
InChI 键 |
ZGIXICTVGOFEBB-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


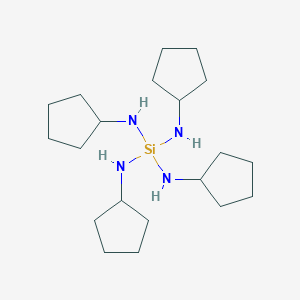
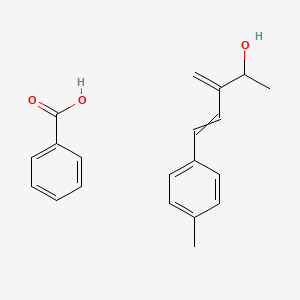
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)



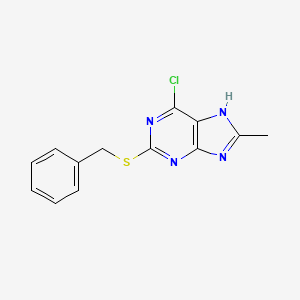
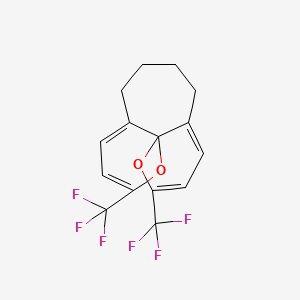
![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)

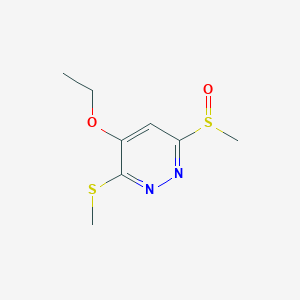
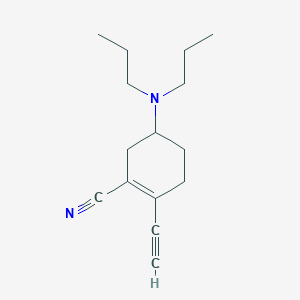
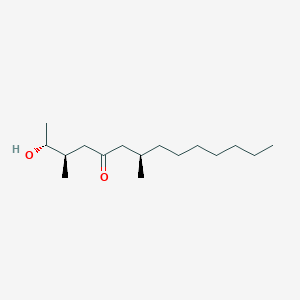
silane](/img/structure/B14185967.png)
